2-{6-[2-(ACETYLOXY)ETHYL]-1,3,5,7-TETRAOXO-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOL-2-YL}ETHYL ACETATE
Overview
Description
2-{6-[2-(ACETYLOXY)ETHYL]-1,3,5,7-TETRAOXO-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOL-2-YL}ETHYL ACETATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-{6-[2-(ACETYLOXY)ETHYL]-1,3,5,7-TETRAOXO-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOL-2-YL}ETHYL ACETATE typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole core . This core is then further functionalized through various chemical reactions to introduce the acetoxyethyl groups.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents include halogens and nitrating agents.
Hydrolysis: The acetoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols.
Scientific Research Applications
2-{6-[2-(ACETYLOXY)ETHYL]-1,3,5,7-TETRAOXO-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOL-2-YL}ETHYL ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The indole core can bind to multiple receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other indole derivatives like indole-3-acetic acid and indole-3-carbinol. These compounds share the indole core but differ in their functional groups, leading to different biological activities. 2-{6-[2-(ACETYLOXY)ETHYL]-1,3,5,7-TETRAOXO-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOL-2-YL}ETHYL ACETATE is unique due to its specific acetoxyethyl substitutions, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[2-(2-acetyloxyethyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]ethyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O8/c1-9(21)27-5-3-19-15(23)11-7-13-14(8-12(11)16(19)24)18(26)20(17(13)25)4-6-28-10(2)22/h7-8H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAJQKMVBUYCES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN1C(=O)C2=CC3=C(C=C2C1=O)C(=O)N(C3=O)CCOC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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